N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1-[1,1’-biphenyl]-4-yl-ethanone with 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group, for example, may enhance its solubility and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C26H24N4O2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-3-32-23-11-7-10-22(16-23)24-17-25(29-28-24)26(31)30-27-18(2)19-12-14-21(15-13-19)20-8-5-4-6-9-20/h4-17H,3H2,1-2H3,(H,28,29)(H,30,31)/b27-18+ |
InChI Key |
FBHFXVWWJWFIGO-OVVQPSECSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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